

A Technical Guide to the Physical Properties of Methanol at Varying Temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methanol
Cat. No.:	B10858391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methanol (CH_3OH), the simplest alcohol, is a colorless, volatile, and flammable liquid that plays a crucial role as a solvent, fuel, and precursor in the chemical and pharmaceutical industries. A thorough understanding of its physical properties, and how they change with temperature, is paramount for process design, safety, and the development of robust and reliable applications. This technical guide provides an in-depth overview of the key physical properties of **methanol** as a function of temperature, outlines the experimental protocols for their measurement, and visually represents the fundamental relationships.

Core Physical Properties of Methanol

The physical behavior of **methanol** is dictated by intermolecular hydrogen bonding, which significantly influences its properties. As temperature fluctuates, so too do these interactions, leading to predictable changes in density, viscosity, vapor pressure, and surface tension.

Data Presentation

The following tables summarize the quantitative data for the core physical properties of **methanol** at various temperatures.

Table 1: Density of **Methanol** at Various Temperatures

Temperature (°C)	Density (g/cm³)
-50	0.844
-30	0.834
-10	0.819
10	0.801
20	0.792
25	0.787
30	0.782
50	0.764

Source:[1][2]

Table 2: Dynamic Viscosity of **Methanol** at Various Temperatures

Temperature (°C)	Dynamic Viscosity (mPa·s)
-98.3	13.9
-72.55	4.36
-44.53	1.98
-22.29	1.22
0	0.82
20	0.594
25	0.543
30	0.507
50	0.392

Source:[2][3]

Table 3: Vapor Pressure of **Methanol** at Various Temperatures

Temperature (°C)	Vapor Pressure (kPa)
-44.0	0.133
-16.2	1.33
5.0	5.33
21.2	12.0
49.9	53.3
64.7	101.3

Source:[4]

Table 4: Surface Tension of **Methanol** at Various Temperatures

Temperature (°C)	Surface Tension (mN/m)
20	22.6
25	22.07
30	21.79
40	20.93
50	20.14

Source:[5][6]

Experimental Protocols

Accurate measurement of **methanol**'s physical properties is essential for validating theoretical models and ensuring process control. The following are detailed methodologies for key experiments.

Density Measurement using a Pycnometer

Objective: To determine the density of **methanol** at a specific temperature.

Methodology:

- Preparation: A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and its empty mass is accurately measured.[\[7\]](#)
- Sample Introduction: The pycnometer is filled with **methanol**, ensuring no air bubbles are trapped.
- Temperature Equilibration: The filled pycnometer is placed in a temperature-controlled water bath until the desired temperature is reached and stabilized.
- Volume Adjustment: The volume of the **methanol** is precisely adjusted to the pycnometer's calibration mark.
- Mass Measurement: The pycnometer and its contents are carefully dried on the outside and weighed.
- Calculation: The density is calculated by dividing the mass of the **methanol** (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer at the specific temperature.

Viscosity Measurement using a Rotational Viscometer

Objective: To measure the dynamic viscosity of **methanol** as a function of temperature.

Methodology:

- Instrument Setup: A rotational viscometer, which measures the torque required to rotate a spindle in a fluid, is calibrated according to the manufacturer's instructions.[\[8\]](#)[\[9\]](#)
- Sample Preparation: A sample of **methanol** is placed in a temperature-controlled sample holder.
- Spindle Selection: An appropriate spindle is selected based on the expected viscosity of the **methanol**.

- Measurement: The spindle is immersed in the **methanol** and rotated at a constant speed. The viscometer measures the torque required to overcome the viscous drag of the fluid.
- Data Acquisition: The viscosity is recorded at various temperatures as the sample is heated or cooled in a controlled manner.

Vapor Pressure Measurement using the Static Method

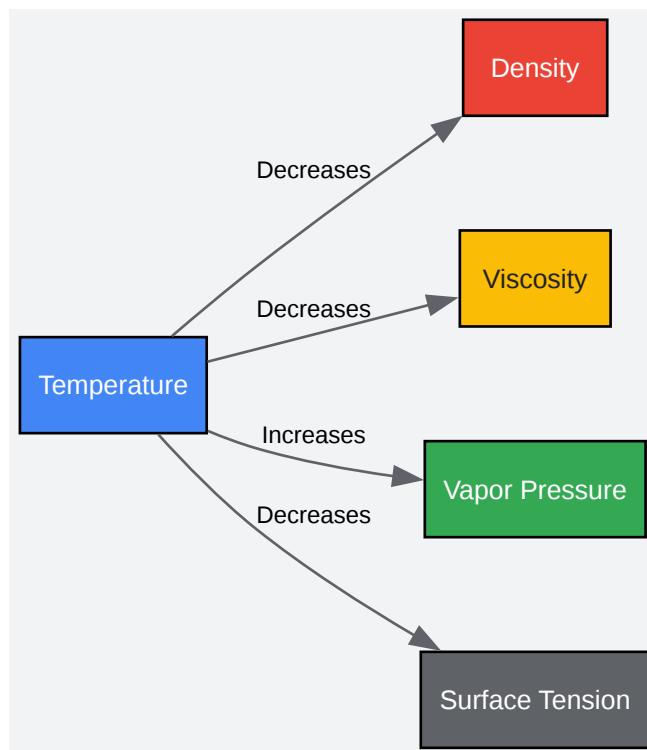
Objective: To determine the vapor pressure of **methanol** at different temperatures.

Methodology:

- Apparatus: A sample of pure **methanol** is placed in a thermostatted vessel connected to a pressure measuring device. The system is then evacuated to remove any air.[10][11]
- Heating and Equilibration: The vessel is heated to a specific temperature, and the system is allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.
- Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured. This is the vapor pressure at that temperature.
- Temperature Variation: The temperature is systematically varied, and the corresponding vapor pressure is measured at each new equilibrium point.

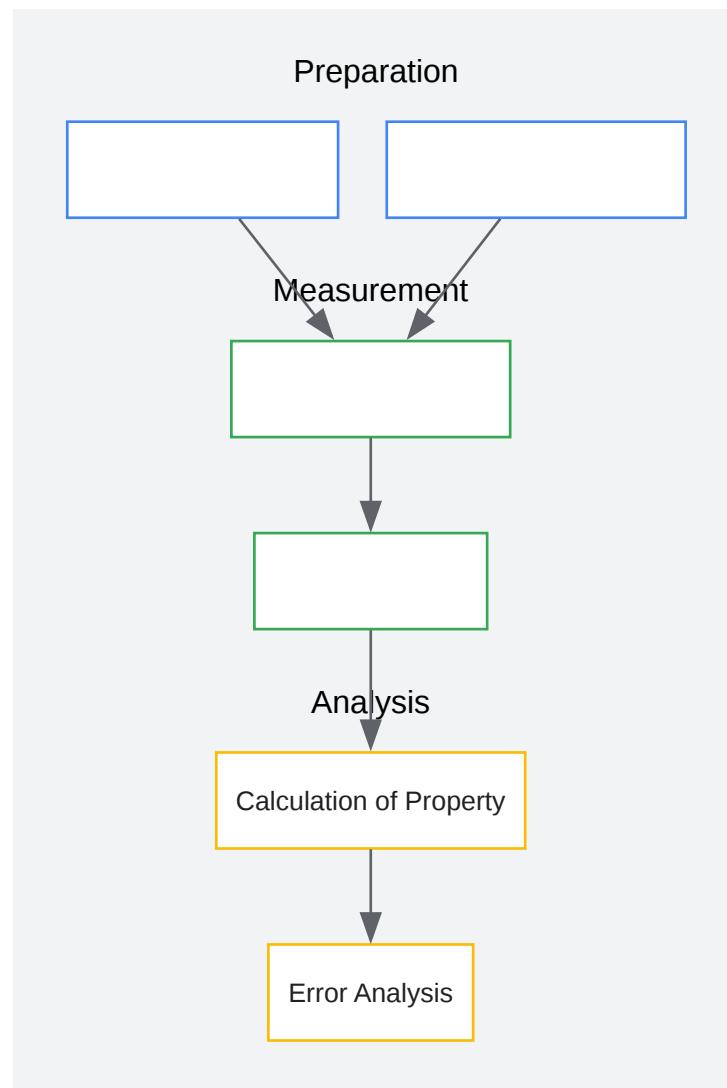
Surface Tension Measurement using the Wilhelmy Plate Method

Objective: To measure the surface tension of **methanol** at various temperatures.


Methodology:

- Apparatus: A thin platinum plate (the Wilhelmy plate) is suspended from a sensitive balance. [12][13]
- Sample Preparation: A sample of **methanol** is placed in a temperature-controlled vessel.
- Measurement: The plate is brought into contact with the surface of the **methanol**. The force exerted on the plate by the surface tension is measured by the balance.

- Calculation: The surface tension is calculated from the measured force and the wetted perimeter of the plate.
- Temperature Variation: Measurements are repeated at different temperatures to determine the temperature dependence of the surface tension.


Visualizations

The following diagrams illustrate the relationships between temperature and the physical properties of **methanol**, as well as a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: Relationship between temperature and **methanol**'s physical properties.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for measuring physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leap.epa.ie [leap.epa.ie]

- 2. Viscosity of Methanol – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Methanol Properties - CORECHEM Inc. [corecheminc.com]
- 4. Methanol (data page) - Wikipedia [en.wikipedia.org]
- 5. methanol.org [methanol.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. calnesis.com [calnesis.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. chemquest.com [chemquest.com]
- 10. Vapor pressure - Wikipedia [en.wikipedia.org]
- 11. jomardpublishing.com [jomardpublishing.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kinampark.com [kinampark.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Methanol at Varying Temperatures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10858391#physical-properties-of-methanol-at-different-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com